molecular formula C5H15N3O B14159731 N'-(2-aminoethyl)ethane-1,2-diamine;formaldehyde CAS No. 52470-47-0

N'-(2-aminoethyl)ethane-1,2-diamine;formaldehyde

Cat. No.: B14159731
CAS No.: 52470-47-0
M. Wt: 133.19 g/mol
InChI Key: QWKQSQDBKIRFCZ-UHFFFAOYSA-N
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Description

N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde, also known as diethylenetriamine, is an organic compound with the molecular formula C4H13N3. It is a colorless or pale yellow liquid with a strong ammonia-like odor. This compound is widely used in various industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde can be synthesized through the ammonolysis of 1,2-dichloroethane. The reaction involves the following steps:

    Reactants: 1,2-dichloroethane and ammonia.

    Conditions: The reaction is carried out in a tubular reactor at temperatures ranging from 150°C to 250°C and a pressure of 392.3 kPa.

    Process: The reaction mixture is neutralized with a base to obtain a mixture of free amines.

Industrial Production Methods

In industrial settings, the production of N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde follows a similar process but on a larger scale. The use of continuous reactors and advanced distillation techniques ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include amides, nitriles, primary amines, and various substituted derivatives .

Scientific Research Applications

N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde involves its ability to form stable complexes with metal ions and other molecules. This property makes it an effective chelating agent and stabilizer. It interacts with molecular targets through hydrogen bonding, electrostatic interactions, and coordination bonds, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde is unique due to its balance of reactivity and stability, making it versatile for various applications. Its ability to form stable complexes with a wide range of metal ions sets it apart from simpler amines .

Properties

CAS No.

52470-47-0

Molecular Formula

C5H15N3O

Molecular Weight

133.19 g/mol

IUPAC Name

N'-(2-aminoethyl)ethane-1,2-diamine;formaldehyde

InChI

InChI=1S/C4H13N3.CH2O/c5-1-3-7-4-2-6;1-2/h7H,1-6H2;1H2

InChI Key

QWKQSQDBKIRFCZ-UHFFFAOYSA-N

Canonical SMILES

C=O.C(CNCCN)N

Related CAS

70750-07-1
52470-47-0

Origin of Product

United States

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